molecular formula C21H23N3O3 B11297444 N-(1-phenylethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(1-phenylethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11297444
M. Wt: 365.4 g/mol
InChI Key: NASMJDWHHKFDNW-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an isocyanate under controlled conditions.

    Phenoxyacetylation: The oxadiazole derivative is then reacted with a phenoxyacetyl chloride in the presence of a base to form the phenoxyacetamide intermediate.

    N-alkylation: Finally, the phenoxyacetamide intermediate is subjected to N-alkylation using 1-phenylethyl bromide in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-phenylethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-phenylethyl)benzamide: Shares the N-(1-phenylethyl) moiety but lacks the oxadiazole and phenoxyacetamide groups.

    2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: Contains a similar acetamide structure but with different substituents.

Uniqueness

N-(1-phenylethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the oxadiazole ring, in particular, sets it apart from many other compounds.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1-phenylethyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C21H23N3O3/c1-14(2)20-23-21(27-24-20)17-9-11-18(12-10-17)26-13-19(25)22-15(3)16-7-5-4-6-8-16/h4-12,14-15H,13H2,1-3H3,(H,22,25)

InChI Key

NASMJDWHHKFDNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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